1-(4-methoxy-2-methylphenyl)-N-methylmethanamine

Description

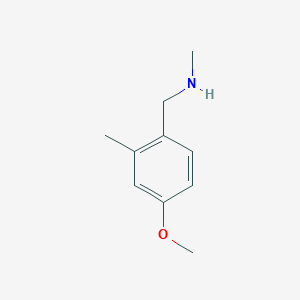

1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine is a secondary amine featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para-position and a methyl group (-CH₃) at the ortho-position. The N-methylmethanamine moiety (-CH₂-NH-CH₃) is directly attached to the aromatic ring.

The methoxy group is electron-donating, enhancing the aromatic ring's electron density, while the ortho-methyl group introduces steric hindrance. Such compounds are often intermediates in drug discovery, particularly in antitubercular, anticancer, and proton pump inhibitor research .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C10H15NO/c1-8-6-10(12-3)5-4-9(8)7-11-2/h4-6,11H,7H2,1-3H3 |

InChI Key |

QMYOPHDABNGJTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions typically involve the use of solvents like dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced crystallization techniques, such as slow evaporation and liquid-liquid diffusion, can help in obtaining the desired product with high crystallinity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.

Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like N-bromosuccinimide are used for free radical bromination.

Major Products

The major products formed from these reactions include oximes, hydrazones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.

Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

Medicine: It is investigated for its potential use in antidepressants and analgesics.

Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters in the brain . The compound’s effects on memory acquisition, formation, and consolidation have been studied in preclinical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds:

- 1-(4-Fluorophenyl)-N-methylmethanamine (–3, 14)

- 1-(4-Chlorophenyl)-N-methylmethanamine ()

- 1-(2,4-Dimethylphenyl)-N-methylmethanamine ()

- PK9320 (carbazole-derived N-methylmethanamine) ()

| Compound | Substituents | Electronic Effects | Solubility & Lipophilicity |

|---|---|---|---|

| Target compound | 4-OCH₃, 2-CH₃ | Electron-donating (OCH₃), Steric hindrance (CH₃) | Moderate lipophilicity due to OCH₃; reduced solubility in polar solvents |

| 1-(4-Fluorophenyl)-N-methylmethanamine | 4-F | Electron-withdrawing (F) | Higher polarity, increased water solubility |

| 1-(4-Chlorophenyl)-N-methylmethanamine | 4-Cl | Electron-withdrawing (Cl) | Lower solubility than fluoro analog |

| 1-(2,4-Dimethylphenyl)-N-methylmethanamine | 2-CH₃, 4-CH₃ | Steric hindrance (dual CH₃) | High lipophilicity, poor solubility |

| PK9320 | Carbazole core with furan | Extended aromatic system | High lipophilicity, enhanced membrane permeability |

Insights :

- However, the ortho-methyl group may reduce conformational flexibility compared to para-substituted analogs .

- Fluorine and chlorine substituents enhance polarity but reduce lipophilicity, which may limit blood-brain barrier penetration in therapeutic applications .

Key Compounds:

Insights :

- The target compound’s methoxy and methyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, similar to TAK-438’s fluorophenyl group .

- Carbazole analogs like PK9320 demonstrate that small substituent changes (e.g., furan vs. thiazole) significantly alter genotoxic and epigenetic profiles, suggesting the target compound’s substitutions could modulate similar effects .

Challenges for Target Compound :

Pharmacokinetic Considerations

- TAK-438 ’s sustained inhibition of gastric acid secretion is attributed to its stability under acidic conditions, a trait influenced by its fluorophenyl and sulfonyl groups .

- The target compound’s methoxy group may improve metabolic stability compared to halogenated analogs, as methoxy groups are less prone to oxidative metabolism than chlorine or fluorine .

Biological Activity

1-(4-Methoxy-2-methylphenyl)-N-methylmethanamine, also known as a methoxy-substituted amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on a phenyl ring, which contributes to its unique chemical properties. The presence of the amine functional group allows for various interactions with biological targets, influencing its pharmacological potential.

Synthesis Methods

The synthesis of this compound can be achieved through several approaches, including:

- Alkylation Reactions : Using appropriate alkyl halides to introduce the N-methyl group.

- Substitution Reactions : Employing nucleophilic substitution to attach the methoxy and methyl groups to the phenyl ring.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.

- Analgesic Properties : It has shown potential in pain relief models, indicating its utility in pain management therapies.

- Antitumor Activity : Some studies have reported cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers | |

| Analgesic | Pain relief in animal models | |

| Antitumor | Cytotoxic effects on cancer cells |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on cultured human cells demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- In Vivo Models : Animal studies have shown that administration of this compound leads to notable pain relief comparable to standard analgesics. Moreover, it exhibited a favorable safety profile with minimal side effects.

- Cancer Research : In a recent investigation, the compound was tested against multiple cancer cell lines, where it displayed dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through:

- Interaction with Receptors : The compound may bind to specific receptors involved in pain and inflammation pathways.

- Modulation of Signaling Pathways : It potentially influences key signaling pathways related to cell proliferation and survival, particularly in cancer cells.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical Trials : Evaluating efficacy and safety in human subjects for therapeutic applications.

- Structural Optimization : Developing analogs with enhanced potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.